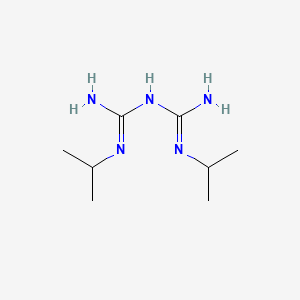

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine

Description

2-Propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine is a substituted guanidine derivative characterized by its asymmetric structure. The compound features:

- Two isopropyl groups (propan-2-yl) attached to the central guanidine backbone.

Guanidines are strong organic bases with delocalized π-electron systems in their protonated forms. Substitutions on the guanidine core, such as alkyl or aryl groups, modulate electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPVXRBXFUWWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)NC(=NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196380 | |

| Record name | GS-18667 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45095-69-0 | |

| Record name | GS-18667 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045095690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-18667 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS-18667 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7U5A2C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,5-diaminopentane with isopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Electronic Properties

Key Comparisons :

2-[2,6-Bis(propan-2-yl)phenyl]-1,3-dicyclohexylguanidine ()

- Substituents : Aryl (2,6-diisopropylphenyl) and cyclohexyl groups.

- Bond Localization : The C–N bond connecting the central skeleton to the 2,6-diisopropylphenyl group is a localized double bond (1.289 Å), while other C–N bonds are single bonds.

- Steric Effects : Bulky substituents reduce π-electron delocalization ("Y-aromaticity") compared to less hindered analogs.

Comparison with Target Compound:

The target compound lacks aromatic substituents but shares steric bulk from isopropyl groups. This may similarly restrict delocalization, favoring localized bonding and influencing reactivity in acid/base reactions.

Sepimostat vs. Nafamostat () Nafamostat: Contains a guanidine group. Sepimostat: Replaces guanidine with 4,5-dihydro-1H-imidazol-2-ylamino. Biological Impact: The substitution alters NMDA receptor inhibition mechanisms, demonstrating how electronic modifications (guanidine vs. imidazole) affect bioactivity.

Toxicity and Environmental Impact

Key Comparisons :

Guanidine Nitrate and Chloride () Compound Oral LD50 (Rat) EC50 (Daphnia magna) Use Cases Guanidine Nitrate 729–989 mg/kg 70.2 mg/L Explosives, disinfectants Guanidine Chloride 475 mg/kg Not reported Protein denaturant, therapeutic Comparison with Target Compound: The target’s complex structure may reduce acute toxicity compared to simple salts due to lower bioavailability. However, the presence of guanidine could still pose risks at high doses, necessitating ecotoxicological studies.

Key Comparisons :

NPY Y2 Receptor Antagonists () Two structurally similar guanidine-containing compounds exhibited nearly identical <sup>1</sup>H/<sup>13</sup>C NMR profiles and purity (99% via HPLC). Their structural congruity correlated with overlapping pharmacological profiles, highlighting the role of substituent conservation in bioactivity.

Biological Activity

2-Propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine, also known as N,N'-bis(1-methylethyl)imidodicarbonimidic diamide hydrochloride, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H19N5·ClH

- Molecular Weight : 221.73 g/mol

- CAS Number : 35708-82-8

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves:

- DNA/RNA Binding : The compound can bind to nucleic acids, disrupting essential cellular processes.

- Membrane Disruption : It induces membrane depolarization in bacterial cells, leading to cell death by generating reactive oxygen species (ROS) .

- Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism .

- The compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves:

- Anticancer Activity :

- Anti-inflammatory Effects :

Antimicrobial Studies

A study demonstrated that the compound showed significant activity against several bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL. Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation.

| Treatment Concentration (µM) | LDH Level (U/L) |

|---|---|

| Control | 85.35 ± 4.2 |

| Treated | 521.77 ± 30.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.